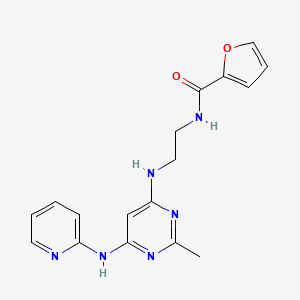
N-(2-((2-甲基-6-(吡啶-2-基氨基)嘧啶-4-基)氨基)乙基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- Csp3-H 氧化: 过渡金属,尤其是铜,催化 Csp3-H 键的氧化。 研究人员已开发出一种有效的铜催化合成方法,通过温和条件下的直接 Csp3-H 氧化方法,利用水将吡啶-2-基甲烷转化为吡啶-2-基甲酮 。这种方法为芳香酮,包括吡啶-2-基甲酮的合成提供了宝贵的途径。
- Src/Abl 激酶抑制剂: 一些吡啶-2-基甲酮衍生物表现出有效的 Src/Abl 激酶抑制活性。 这些化合物对血液肿瘤细胞系和实体瘤细胞系均表现出优异的抗增殖活性 。
- 匹立替昔类似物: 匹立替昔是一种与吡啶-2-基甲酮相关的化合物,它抑制二氢叶酸还原酶 (DHFR) 并显示出有希望的抗肿瘤作用。 它在动物模型中对肉瘤具有有效性 。
- 咪唑衍生物: 在各种衍生物中,某些从吡啶-2-基甲酮衍生的含咪唑化合物表现出良好的抗菌潜力。 例如,化合物 1a 和 1b 已表现出良好的活性 。
- 新型吡啶-2-基甲酮衍生物: 研究人员已合成新型吡啶-2-基甲酮衍生物并评估了它们的抗纤维化活性。 其中一些化合物比现有药物,如吡非尼酮,表现出更好的抗纤维化作用 。
- 以水为唯一氧源的铜催化氧化过程,为涉及水的氧化反应提供了新的见解。 理解这种转化背后的机制,有助于更广泛的合成化学领域 。
催化与有机合成
激酶抑制和抗增殖活性
抗肿瘤作用
抗菌潜力
抗纤维化剂
涉及水的氧化反应的机理见解
作用机制
Target of Action
The primary target of this compound is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen by catalyzing the formation of 4-hydroxyproline that is essential for collagen stability.
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and acts as a potent inhibitor
Pharmacokinetics
It’s suggested that the presence of electron-withdrawing groups in the compound might facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine . This could potentially affect the compound’s bioavailability.
Result of Action
The inhibition of collagen prolyl-4-hydroxylase by this compound could lead to a decrease in the formation of stable collagen . This could have various effects at the molecular and cellular levels, potentially affecting processes such as tissue repair and fibrosis.
生物活性
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the treatment of various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N6O |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 1421485-45-1 |
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide primarily acts as an inhibitor of several key enzymes involved in cell proliferation and survival. Notably, it has shown high affinity for:
- Dihydrofolate Reductase (DHFR) - Inhibition of DHFR reduces the synthesis of tetrahydrofolate, essential for DNA and RNA synthesis, thereby hindering cancer cell growth.
- Tyrosine Kinase Abl - This inhibition affects signaling pathways that regulate cell division and survival.
- MAP Kinases - Targeting these kinases can disrupt various cellular processes including apoptosis and proliferation.
Anticancer Activity
Research indicates that N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide exhibits significant antiproliferative effects against various cancer cell lines. Key findings include:
- IC50 Values : The compound demonstrated IC50 values ranging from 3.0 µM to 10 µM against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Mechanistic Studies
In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to increased levels of caspase-3, a marker for programmed cell death. Flow cytometry analyses revealed a notable increase in apoptosis rates upon treatment with this compound .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 cells, treatment with N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)furan-2-carboxamide resulted in a significant reduction in cell viability, with an observed IC50 value of approximately 8.25 µM .
- A549 Cell Line Assessment : Another study reported an IC50 value of 6.48 µM against A549 cells, further supporting its potential as an effective anticancer agent .
Comparative Analysis
To better understand its efficacy, a comparison was made with other known compounds:
| Compound | IC50 (µM) | Targeted Cancer Cell Line |
|---|---|---|
| N-(2-methyl...) | 3.0 | MCF-7 |
| Doxorubicin | 20 | MCF-7 |
| 5-Fluorouracil | 15 | A549 |
属性
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-21-15(11-16(22-12)23-14-6-2-3-7-18-14)19-8-9-20-17(24)13-5-4-10-25-13/h2-7,10-11H,8-9H2,1H3,(H,20,24)(H2,18,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAFSFMQKDQXAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














